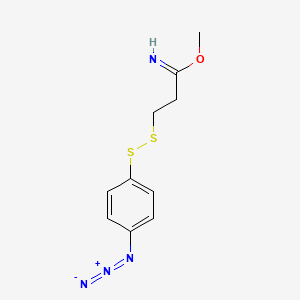
Methyl 3-((4-azidophenyl)dithio)propionimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-azidophenyl)dithio)propionimidate is a reversible, heterobifunctional cross-linking reagent. It is primarily used in biochemical research for the specific labeling of ligand-binding receptors with photoreactive ligands . This compound is known for its ability to form covalent bonds with biological molecules, making it a valuable tool in the study of protein interactions and receptor mapping .
Preparation Methods
The synthesis of Methyl 3-((4-azidophenyl)dithio)propionimidate involves a series of chemical reactions. One common method includes the reaction of p-azidophenyl disulfide with methyl 3-mercaptopropionate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Methyl 3-((4-azidophenyl)dithio)propionimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-((4-azidophenyl)dithio)propionimidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-((4-azidophenyl)dithio)propionimidate involves the formation of covalent bonds with target molecules. The azido group can be activated by light to form a highly reactive nitrene intermediate, which then reacts with nearby molecules to form a covalent bond . This property makes it an effective tool for cross-linking and labeling proteins. The molecular targets and pathways involved include ligand-binding receptors and other proteins of interest .
Comparison with Similar Compounds
Methyl 3-((4-azidophenyl)dithio)propionimidate is unique due to its reversible cross-linking capability and photoreactive properties. Similar compounds include:
Ethyl 3-((p-azidophenyl)dithio)propionimidate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-((p-azidophenyl)dithio)propionate: Lacks the imidate group, affecting its reactivity and applications.
Methyl 3-((p-azidophenyl)dithio)propionamide: Contains an amide group, which alters its chemical properties and uses.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
63958-36-1 |
|---|---|
Molecular Formula |
C10H12N4OS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
methyl 3-[(4-azidophenyl)disulfanyl]propanimidate |
InChI |
InChI=1S/C10H12N4OS2/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12/h2-5,11H,6-7H2,1H3 |
InChI Key |
YCXSYMVGMXQYNT-UHFFFAOYSA-N |
SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-] |
Canonical SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-] |
Synonyms |
methyl 3-((4-azidophenyl)dithio)propionimidate methyl 3-((p-azidophenyl)dithio)propionimidate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















